1,8-Dibromo-2,7-dimethylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
923025-39-2 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
InChI Key |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Strategies for the Preparation of 1,8-Dibromo-2,7-dimethylnaphthalene Precursors
The journey to obtaining this compound begins with the synthesis of its parent compound, 2,7-dimethylnaphthalene (B47183). Various methods have been developed for the preparation of this key precursor, ranging from classical organic reactions to more complex industrial processes.
Synthesis of 2,7-Dimethylnaphthalene
A notable and well-documented laboratory-scale synthesis of 2,7-dimethylnaphthalene starts from 2,7-dihydroxynaphthalene. This multi-step procedure involves the initial conversion of the diol to 2,7-bis(diethylcarbamoyloxy)naphthalene. This intermediate is then reacted with a methylmagnesium bromide Grignard reagent, followed by an acidic workup, to yield the final 2,7-dimethylnaphthalene product. This method is advantageous due to its regiospecificity, avoiding the formation of other dimethylnaphthalene isomers. reddit.com
Another synthetic approach involves the cyclization of ylidenemalononitriles and ethyl ylidenecyanoacetates, which provides a route to various dimethylnaphthalenes, including the 2,7-isomer. quora.com Industrial-scale production often employs different strategies, such as the multi-step conversion of 5-p-tolylpentene-2. This process involves cyclization, dehydrogenation, and isomerization steps to ultimately produce 2,7-dimethylnaphthalene. nih.gov Furthermore, the isomerization of other dimethylnaphthalene isomers, often found in refinery streams, can be employed to increase the yield of the desired 2,7-dimethylnaphthalene. stackexchange.com
A summary of a laboratory synthesis for 2,7-dimethylnaphthalene is presented in the table below:
| Starting Material | Reagents | Intermediate | Final Product | Overall Yield |
| 2,7-Dihydroxynaphthalene | 1. N,N-Diethylcarbamoyl chloride, Pyridine 2. Methylmagnesium bromide 3. HCl (aq) | 2,7-Bis(diethylcarbamoyloxy)naphthalene | 2,7-Dimethylnaphthalene | ~89% reddit.com |
Regioselective Bromination of Naphthalene (B1677914) Derivatives: General Context
The introduction of bromine substituents onto a naphthalene ring is governed by the principles of electrophilic aromatic substitution (EAS). The naphthalene system is more reactive than benzene (B151609), and the position of substitution is highly dependent on the reaction conditions and the nature of any existing substituents.
In the absence of directing groups, the bromination of naphthalene typically yields 1-bromonaphthalene (B1665260) as the major product under kinetic control. The formation of the corresponding Wheland intermediate is more stable for attack at the α-position (C1, C4, C5, C8) compared to the β-position (C2, C3, C6, C7).
The presence of activating groups, such as methyl groups, further influences the regioselectivity. Alkyl groups are ortho- and para-directing activators. In the context of 2,7-dimethylnaphthalene, the methyl groups at the C2 and C7 positions are expected to activate the ring towards further electrophilic substitution. Specifically, they direct incoming electrophiles to the ortho and para positions relative to themselves. For the C2-methyl group, this would be the C1 and C3 positions. For the C7-methyl group, this would be the C6 and C8 positions. Therefore, the positions most activated by the two methyl groups are C1 and C8.
However, a significant challenge in the bromination of alkyl-substituted naphthalenes is the potential for side reactions, particularly the bromination of the alkyl groups themselves, especially under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator). This is known as Wohl-Ziegler bromination and leads to the formation of bromomethyl derivatives. reddit.com
Direct and Indirect Synthetic Routes to this compound
The direct synthesis of this compound from its precursor is challenging due to the need to control the regioselectivity and avoid side reactions.
Methodologies Employing Electrophilic Aromatic Substitution (EAS)
The direct bromination of 2,7-dimethylnaphthalene using molecular bromine (Br₂) and a Lewis acid catalyst is the most straightforward conceptual approach. The methyl groups at C2 and C7 are expected to direct the incoming bromine atoms to the C1 and C8 positions.
It is crucial to control the reaction conditions (temperature, stoichiometry of bromine) to favor dibromination at the desired positions and minimize the formation of mono-brominated, over-brominated, or isomerically impure products. Furthermore, the potential for bromination of the methyl groups must be considered and suppressed, typically by carrying out the reaction in the dark and avoiding radical initiators.
Transition Metal-Catalyzed Approaches
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of highly substituted aromatic compounds. While no direct transition metal-catalyzed C-H bromination of 2,7-dimethylnaphthalene to yield the 1,8-dibromo derivative is described in the provided results, such methodologies are an active area of research. These methods could potentially offer higher regioselectivity compared to traditional EAS reactions.
Multi-step Synthetic Sequences
Given the challenges in achieving high regioselectivity in a single step, multi-step synthetic sequences could provide a more controlled route to this compound. Such a sequence might involve:
Introduction of directing groups: Installing specific directing groups on the 2,7-dimethylnaphthalene core that would force bromination to occur at the 1 and 8 positions.
Stepwise bromination: A sequential introduction of the bromine atoms, potentially involving protection and deprotection steps.
Synthesis from a pre-functionalized precursor: Starting with a naphthalene derivative that already contains substituents at the 1 and 8 positions, which can then be converted to bromine atoms. For instance, the synthesis of 1,8-dinitronaphthalene (B126178) and its subsequent conversion to 1,8-diaminonaphthalene (B57835) and then to 1,8-dihalonaphthalenes is a known strategy for other naphthalene derivatives. A similar approach starting from a suitably substituted 2,7-dimethylnaphthalene precursor could be envisioned.
A study on the bromination of 1,8-dimethylnaphthalene (B165263) demonstrated that sequential bromination of the methyl groups occurs, highlighting the importance of reaction control to achieve nuclear substitution over side-chain halogenation. nih.gov This underscores the complexity and the need for carefully designed synthetic strategies for preparing compounds like this compound.
Regioisomeric Control in Bromination of Dimethylnaphthalenes
The introduction of bromine to the 2,7-dimethylnaphthalene core is an electrophilic aromatic substitution reaction. The positions at which the bromine atoms will add are dictated by a combination of the activating and directing effects of the two methyl groups and the inherent reactivity of the naphthalene ring system. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). The methyl groups at the 2 and 7 positions are ortho, para-directing and activating. Therefore, they direct incoming electrophiles to the 1, 3, 6, and 8 positions. The confluence of these factors makes achieving high regioselectivity for the 1,8-dibromo isomer a significant synthetic challenge.
The distribution of products in the bromination of dimethylnaphthalenes is a direct consequence of the interplay between steric and electronic effects. Electronically, the methyl groups at the 2 and 7 positions activate the α-positions (1 and 8) and the β-position (3 and 6) through an inductive effect and hyperconjugation. This increases the electron density at these positions, making them more susceptible to electrophilic attack.
However, steric hindrance plays a crucial role in determining the final product ratio. The peri positions (1 and 8) are sterically hindered by the adjacent methyl groups at the 2 and 7 positions, respectively. This steric clash can disfavor the approach of the electrophile to these positions. For instance, in the bromination of 1,5-dimethylnaphthalene, the amount of 2-bromo and 2,6-dibromo derivatives increases as the amount of the iron powder catalyst decreases, suggesting a delicate balance between electronic activation and steric hindrance that can be influenced by reaction conditions. osti.gov
A systematic study on the distortion of the naphthalene ring due to bulky substituents at the 1 and 8 positions revealed that the introduction of bromo groups into the methyl groups of 1,8-dimethylnaphthalene leads to significant steric repulsion, causing the naphthalene ring to distort. researchgate.net This highlights the substantial steric interactions that would be at play during the direct bromination at these peri positions.
To overcome the challenges of regioselectivity, various catalytic systems have been investigated for the bromination of naphthalenes and their derivatives. The choice of catalyst can significantly influence the product distribution by altering the nature of the electrophilic bromine species or by providing a structured environment that favors the formation of a specific isomer.
For the bromination of naphthalene itself, solid acid catalysts like zeolites and clays (B1170129) have shown promise in directing the selectivity. greenchemistry.ru For example, Synclyst 13 has been identified as a useful catalyst for the highly regioselective synthesis of 1,4-dibromonaphthalene, while KSF clay is effective for the regioselective synthesis of 1,5-dibromonaphthalene. mdpi.com These catalysts can provide shape selectivity, where the pores and channels of the catalyst guide the substrate and reagent in a way that favors a particular isomer. cardiff.ac.uk
In the context of producing 1,8-disubstituted naphthalenes, a common strategy involves multi-step syntheses rather than direct bromination. For example, 1,8-dibromonaphthalene (B102958) can be prepared from 1,8-diaminonaphthalene via a Sandmeyer reaction involving tetrazotization followed by reaction with cuprous bromide in hydrobromic acid. canada.ca While this method is not a direct bromination of naphthalene, it provides a regiochemically controlled route to the 1,8-dibromo isomer.
The table below summarizes the influence of different catalysts on the dibromination of naphthalene, which provides insights into the types of catalytic control that could be applied to the synthesis of this compound.
| Catalyst | Major Dibromonaphthalene Isomer(s) | Reference |
| None (in DCM) | 1,4- and 1,5-isomers | mdpi.com |
| Synclyst 13 | 1,4-dibromonaphthalene | mdpi.com |
| KSF Clay | 1,5-dibromonaphthalene (at short reaction times) | mdpi.com |
| Iron Powder | Mixture including 2,6- and 2,7-dibromo-1,5-dimethylnaphthalenes | osti.gov |
While direct, highly regioselective catalytic bromination of 2,7-dimethylnaphthalene to this compound remains a challenging endeavor, the principles of steric and electronic control, coupled with the strategic use of catalysts, provide the foundation for developing effective synthetic pathways.
Reactivity and Mechanistic Investigations
Influence of Peri-Substituent Steric Hindrance on Reactivity
The close proximity of the bromine and methyl groups at the 1,8- and 2,7-positions, respectively, introduces significant steric hindrance. This crowding is a dominant factor in the molecule's chemical behavior.
In 1,8-disubstituted naphthalenes, the substituents are forced into close proximity, typically closer than the sum of their van der Waals radii. This proximity results in substantial steric repulsion, which can only be alleviated by distorting the naphthalene (B1677914) framework from its ideal planar geometry. This strain-induced distortion can manifest in several ways, including the out-of-plane deflection of the substituents and the buckling or warping of the aromatic rings.
A systematic study on a series of 1,8-disubstituted naphthalenes demonstrated how the bulkiness of the peri-substituents correlates with the degree of distortion. X-ray crystallography has shown that increasing the size of the groups at the 1 and 8 positions enhances the steric repulsion and forces the naphthalene ring to deform. This can be observed as both vertical distortion (where the substituents move out of the plane in opposite directions) and horizontal distortion (in-plane displacement). For instance, 1,8-bis(bromomethyl)naphthalene (B51720) exhibits a significant vertical distortion. nih.govossila.com This distortion is a direct consequence of steric strain, which can be relieved through bond stretching, known as the Strain-Induced Bond Localization (SIBL) effect, or by the physical deflection of the substituents and the naphthalene core itself. nrochemistry.com The rigidity of the fused naphthalene ring system makes these steric strains more pronounced compared to similarly substituted benzene (B151609) derivatives. wikipedia.org
The following table, based on data from studies on related 1,8-disubstituted naphthalenes, illustrates how substituent size impacts the naphthalene core's planarity.
Table 1: Distortion Parameters in 1,8-Disubstituted Naphthalenes
| Compound | Substituent (at 1,8-positions) | Vertical Distortion (Dihedral Angle α) | Horizontal Distortion |
| 1,8-Dimethylnaphthalene (B165263) | -CH₃ | Low | Low |
| 1,8-Bis(hydroxymethyl)naphthalene | -CH₂OH | Moderate | Moderate |
| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br | 11.0° nih.govossila.com | Moderate |
| 1,8-Bis(dibromomethyl)naphthalene | -CHBr₂ | 8.3° nih.govossila.com | Increased |
Data is illustrative of the trend in related compounds.
The distortion of the naphthalene core from planarity leads to a decrease in aromaticity and a "non-electronic activation" of the framework. ossila.comresearchgate.net This activation is not caused by the typical electron-donating or electron-withdrawing properties of substituents but is a direct physical consequence of steric strain. nih.gov By forcing the aromatic system out of its most stable planar conformation, the steric repulsion between peri-substituents makes the molecule more reactive. researchgate.net
This activation can facilitate reactions that are otherwise difficult. For example, the steric repulsion in 1,8-diiodonaphthalene, a related compound, effectively activates it to undergo homocoupling reactions. nih.gov More dramatically, the strain in 1,8-dibromonaphthalene (B102958) can induce a "halogen dance" reaction under acidic conditions, where a bromo group rearranges from the 1- to the 2-position to yield 1,7-dibromonaphthalene, a transformation driven by the release of steric strain. nih.gov This demonstrates how severe steric interactions can serve as a powerful tool for activating an aromatic system toward unconventional reactivity. nih.gov
Reactivity of Bromine Atoms in 1,8-Dibromo-2,7-dimethylnaphthalene
The two bromine atoms attached to the naphthalene core are the primary sites of reactivity, participating in a variety of transformations common for aryl halides.
The bromine atoms in this compound can be replaced by nucleophiles, although this is generally less facile than for benzylic halides. These nucleophilic aromatic substitution (SNAr) reactions typically require forcing conditions. The reactivity at the 1-position of naphthalene is generally higher than at the 2-position in electrophilic substitutions, and while nucleophilic substitution follows different mechanisms, the steric environment around the peri-bromine atoms significantly influences the approach of the nucleophile. libretexts.org
The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. 1,8-Dibromonaphthalene is a common building block for creating sterically hindered 1,8-diarylnaphthalenes, which have applications in materials science and as chiral ligands. ossila.com The reactivity of this compound is expected to be analogous.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nrochemistry.com It is widely used to form biaryl compounds. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product. nrochemistry.com
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, proceeding via oxidative addition, transmetalation (with the organostannane), and reductive elimination. wikipedia.org Stille couplings of 1,8-dibromonaphthalene have been successfully used to synthesize highly constrained and atropisomeric diquinolylnaphthalenes and diacridylnaphthalenes. nih.govnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes. libretexts.org The reaction mechanism involves a palladium cycle and a copper cycle, where a copper(I) acetylide is formed and then transmetalates to the palladium center. wikipedia.org
The following table summarizes the key components of these powerful cross-coupling reactions.
Table 2: Comparison of Major Cross-Coupling Reactions
| Reaction | Nucleophilic Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Low toxicity of boron reagents; wide availability. nrochemistry.comresearchgate.net |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄), often with additives (e.g., CuI, LiCl) | Tolerant of many functional groups; air- and moisture-stable reagents. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Direct alkynylation of aryl halides; mild reaction conditions. wikipedia.orglibretexts.org |
Beyond substitution and cross-coupling, the bromine atoms can be removed (dehalogenation) or participate in coupling reactions with themselves (homocoupling). As mentioned previously, the steric strain in 1,8-dibromonaphthalene can facilitate an unusual acid-induced 1,2-rearrangement of a bromo group, which can be considered a dehalogenation-rehalogenation sequence. nih.gov Furthermore, related 1,8-dihalonaphthalenes have been shown to undergo homocoupling reactions to form binaphthyls. nih.gov Oxidative self-coupling is another pathway, as seen in related systems used to synthesize molecules like benzidines. ossila.com These reactions highlight the diverse pathways available for transforming the C-Br bonds in sterically strained naphthalene systems.
Reactivity of Methyl Groups in this compound
The presence of two methyl groups on the naphthalene core of this compound introduces specific sites for reactivity, primarily at the benzylic positions. These positions are activated for radical reactions due to the ability of the aromatic ring to stabilize the resulting radical intermediate.
The selective introduction of a bromine atom at the benzylic position of alkyl-substituted aromatic compounds can be effectively achieved through the Wohl-Ziegler reaction. thermofisher.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.orgmychemblog.com
The reaction proceeds via a free-radical chain mechanism. mychemblog.comchem-station.com The process is initiated by the homolytic cleavage of the radical initiator upon heating or irradiation, which then facilitates the formation of a bromine radical. mychemblog.com The key step in the propagation phase is the abstraction of a hydrogen atom from one of the methyl groups of the dimethylnaphthalene by the bromine radical. This abstraction is highly regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the naphthalene ring. organic-chemistry.org This stabilized radical then reacts with a molecule of bromine (Br₂) to form the bromomethyl derivative and a new bromine radical, which continues the chain reaction. mychemblog.com
A crucial aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine throughout the process. organic-chemistry.orgwikipedia.org NBS serves this purpose by reacting with the hydrogen bromide (HBr) byproduct formed during the propagation step to regenerate Br₂ in situ. mychemblog.com This controlled, low concentration of Br₂ is essential to favor the desired radical substitution pathway and suppress potential side reactions, such as electrophilic addition to the aromatic ring. wikipedia.org
While specific studies on the benzylic bromination of this compound are not detailed in the available literature, the successful dibromination of 2,7-dimethylnaphthalene (B47183) to yield 2,7-bis(bromomethyl)naphthalene (B1600061) using NBS demonstrates the applicability of the Wohl-Ziegler reaction to the dimethylnaphthalene framework. orgsyn.org This suggests that this compound would undergo a similar transformation to yield 1,8-dibromo-2,7-bis(bromomethyl)naphthalene. The reaction would likely involve the sequential bromination of the two methyl groups.
Table 1: Representative Wohl-Ziegler Bromination Reaction
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,7-Dimethylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat | 2,7-Bis(bromomethyl)naphthalene | orgsyn.org |
The primary method for functionalizing the methyl groups of this compound is through their conversion to bromomethyl groups via benzylic bromination, as described previously. The resulting product, 1,8-dibromo-2,7-bis(bromomethyl)naphthalene, is a versatile synthetic intermediate. The bromine atoms in the benzylic positions are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
This allows for the introduction of a wide variety of functional groups. For instance, the analogous compound 1,8-bis(bromomethyl)naphthalene is utilized in the synthesis of complex macrocyclic structures, such as 1,5-diazacyclodecane-based proton sponges, by reacting it with nucleophiles like 1,8-di(methylamino)naphthalene. researchgate.net This highlights a key functionalization pathway where the bromomethyl groups serve as electrophilic sites for C-N bond formation.
Other potential functionalizations of the bromomethyl intermediates could include:
Conversion to alcohols : Reaction with hydroxide (B78521) or water.
Conversion to ethers : Reaction with alkoxides.
Conversion to esters : Reaction with carboxylate salts.
Conversion to nitriles : Reaction with cyanide salts, which can be further hydrolyzed to carboxylic acids.
These subsequent transformations significantly expand the synthetic utility of the parent dimethylnaphthalene compound, allowing for the construction of more complex and functionally diverse molecules built upon the 1,8-dibromo-2,7-disubstituted naphthalene scaffold.
Reaction Kinetics and Thermodynamic Considerations
The stability of the resulting benzylic radical intermediate is a key factor influencing the reaction rate. The naphthalene ring provides significant resonance stabilization, making the benzylic hydrogens particularly susceptible to abstraction compared to aliphatic C-H bonds. The rate of substitution is favored over the rate of addition to the aromatic ring by keeping the concentration of Br₂ extremely low. wikipedia.org The ratio of substitution to addition is inversely proportional to the concentration of Br₂. wikipedia.org
In the case of this compound, steric factors may play a significant role. The bromine atoms at the peri-positions (1 and 8) create a sterically crowded environment around the methyl groups at positions 2 and 7. This steric hindrance could potentially influence the approach of the bromine radical and the conformation of the resulting benzylic radical intermediate, which in turn could affect the activation energy of the hydrogen abstraction step. However, the formation of the resonance-stabilized benzylic radical is a powerful thermodynamic driving force that is expected to enable the reaction to proceed.
Table 2: Summary of Kinetic and Thermodynamic Factors in Wohl-Ziegler Bromination
| Factor | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Mechanism Type | Free-radical chain reaction | The reaction proceeds via initiation, propagation, and termination steps. | mychemblog.com |
| Key Intermediate | Resonance-stabilized benzylic radical | The naphthalene ring delocalizes the unpaired electron, stabilizing the intermediate and activating the C-H bond. | organic-chemistry.org |
| Kinetic Control | Low [Br₂] favors substitution | NBS is used to maintain a low concentration of Br₂, preventing competitive electrophilic addition to the naphthalene ring. | wikipedia.org |
| Rate-Determining Step | Abstraction of benzylic hydrogen | The cleavage of the C-H bond at the methyl group by a bromine radical is the slowest step in the propagation cycle. | mychemblog.com |
| Thermodynamics | Exothermic reaction | The formation of strong C-Br and H-Br bonds outweighs the energy required to break the C-H and Br-Br bonds. | - |
| Steric Effects | Potential hindrance | Bromine atoms at positions 1 and 8 may sterically hinder the approach to the methyl groups at positions 2 and 7, potentially affecting the reaction rate. | - |
Derivatization and Functionalization Strategies
Formation of Carbon-Carbon Bonds
Creating new carbon-carbon bonds is a fundamental strategy for extending the molecular framework of 1,8-dibromo-2,7-dimethylnaphthalene. This is typically achieved through modern cross-coupling reactions, which are powerful tools in synthetic organic chemistry.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming aryl-aryl bonds. While specific literature detailing the Suzuki-Miyaura reaction on this compound is not extensively documented, the reaction is widely applied to similar substrates like 1,8-dibromonaphthalene (B102958). ossila.com This reaction typically involves the coupling of the dibromo compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov
These reactions are instrumental in synthesizing 1,8-diarylnaphthalenes, a class of compounds known for their unique strained structures where two aryl rings are held in close, face-to-face proximity. ossila.com This arrangement leads to interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as chiral sensors. ossila.com For the target molecule, such a reaction would lead to the formation of 1,8-diaryl-2,7-dimethylnaphthalene derivatives. A vendor source suggests that this compound can indeed participate in coupling reactions like the Suzuki coupling to form more complex organic structures. evitachem.com
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Dibromides This table presents generalized conditions typical for Suzuki-Miyaura reactions involving aryl dibromides, based on common practices in the field.
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 1,8-Dibromonaphthalene | Substrate |
| Boron Reagent | Phenylboronic Acid | Source of aryl group |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the coupling |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
| Temperature | 80-120 °C | To drive the reaction |
The Sonogashira coupling is a prominent method for forming carbon-carbon bonds between aryl halides and terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org
While direct examples using this compound are scarce in published literature, the general applicability of the Sonogashira reaction to aryl bromides suggests its potential for the mono- or di-alkynylation of this substrate. Such reactions would yield 1-alkynyl-8-bromo-2,7-dimethylnaphthalene or 1,8-dialkynyl-2,7-dimethylnaphthalene, which are valuable precursors for conjugated polymers and macrocycles.
Table 2: General Conditions for Sonogashira Coupling This table outlines typical conditions for the Sonogashira coupling of aryl halides.
| Component | Example | Role |
|---|---|---|
| Aryl Halide | Aryl Bromide/Iodide | Substrate |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylamine | Base and/or solvent |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room Temperature to 100 °C | Reaction condition |
Introduction of Heteroatom-Containing Functional Groups
Introducing heteroatoms such as nitrogen, oxygen, or sulfur can significantly alter the electronic properties and reactivity of the naphthalene (B1677914) system.
The bromine atoms on this compound are susceptible to nucleophilic substitution. evitachem.com This allows for the introduction of various functional groups. For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be used to form C-N bonds with a wide range of amine nucleophiles. Similarly, related catalytic systems can facilitate the formation of C-O (hydroxylation/alkoxylation) and C-S (thiolation) bonds.
An indirect method to achieve amination has been reported starting from 2,7-dimethylnaphthalene (B47183). This involves nitration to produce 2,7-dimethyl-1,8-dinitronaphthalene, which is then reduced to the corresponding diamine and subsequently alkylated to yield 1,8-bis(dimethylamino)-2,7-dimethylnaphthalene.
The bromine atoms can be converted into organometallic species, which are powerful intermediates for further functionalization. The reaction of aryl bromides with magnesium metal yields Grignard reagents (ArMgBr), while reaction with strong organolithium bases (like n-butyllithium or t-butyllithium) at low temperatures results in bromine-lithium exchange to form aryllithium compounds (ArLi). ossila.com
These organometallic intermediates are highly nucleophilic and can react with a wide array of electrophiles. For example, a Grignard reagent derived from this compound could react with aldehydes, ketones, or carbon dioxide. The formation of 1,8-dilithionaphthalene from 1,8-dibromonaphthalene is a known procedure, highlighting the feasibility of this approach for the dimethylated analogue. ossila.com Research on the preparation of 1,8-dimethylnaphthalene (B165263) has utilized a Grignard reaction on 8-bromo-1-methylnaphthalene, demonstrating the viability of forming such reagents with this substitution pattern. umanitoba.ca
Regioselective Functionalization of the Dimethylnaphthalene Core
Achieving regioselective functionalization, where a reaction occurs at one specific position over other similar positions, is a key challenge in organic synthesis. For this compound, several factors would control the regioselectivity of subsequent reactions.
In a mono-functionalization reaction, such as a Suzuki or Sonogashira coupling, the two bromine atoms at positions 1 and 8 are chemically equivalent due to the molecule's symmetry. Therefore, a reaction with one equivalent of a reagent would be expected to produce a statistical mixture of the mono-substituted product and the di-substituted product, along with unreacted starting material.
However, once one bromine atom has reacted, the symmetry is broken, and the reactivity of the remaining bromine atom is altered. The electronic nature of the newly introduced group will influence the second substitution. Furthermore, steric hindrance from the new, likely bulky, group at the peri-position could significantly hinder the approach of reagents to the second bromine atom, potentially allowing for the isolation of the mono-substituted product.
If considering functionalization of the aromatic C-H bonds on the naphthalene ring itself, the existing methyl and bromo substituents would act as directing groups. Both alkyl and halogen groups are typically ortho, para-directors in electrophilic aromatic substitution. However, the positions on the 2,7-dimethylnaphthalene core are already substituted, making further electrophilic substitution challenging and likely to occur at the remaining open positions (3, 4, 5, and 6), guided by the combined electronic and steric effects of the four existing substituents. In directed ortho-metalation, a lithiation reaction might be directed by one of the existing functional groups, as has been observed in the regioselective lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) at the 3- and 4-positions. rsc.org
Structural Elucidation and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Characterization
The elucidation of the precise chemical structure, connectivity, and conformation of 1,8-dibromo-2,7-dimethylnaphthalene would necessitate a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a full suite of NMR experiments would be essential to confirm its constitution and understand its conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. We would anticipate three distinct signals for the aromatic protons and one signal for the methyl protons. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the bromo and methyl substituents. The protons at positions 3 and 6 would likely appear as a doublet, coupling to the protons at positions 4 and 5, which would in turn appear as a doublet of doublets or a triplet. The methyl protons would present as a singlet, likely in the region of 2.4-2.6 ppm. Due to the steric congestion, some through-space NMR effects, such as the Nuclear Overhauser Effect (NOE), could be observed between the methyl groups and the adjacent aromatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. Due to symmetry, six signals for the naphthalene (B1677914) core and one signal for the methyl carbons are expected. The carbons bearing the bromine atoms (C1 and C8) would show a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons would be predictable based on substituent effects.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of all proton and carbon signals.
COSY would confirm the coupling relationships between the aromatic protons.
HSQC would correlate each proton signal to its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern, for instance, by showing correlations from the methyl protons to the C2, C3, and C7 carbons.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Proton | Predicted Chemical Shift (ppm) |
| H-3, H-6 | 7.2-7.4 (d) |
| H-4, H-5 | 7.6-7.8 (t) |
| CH₃ | 2.4-2.6 (s) |
Note: The predicted chemical shifts are estimates based on known substituent effects on the naphthalene ring and are presented for illustrative purposes.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C-C stretching vibrations for the aromatic ring (in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum, which can be useful for confirming the integrity of the aromatic core.
| Expected Vibrational Spectroscopy Data |
| Vibrational Mode |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| Aromatic C=C Stretch |
| C-H Bend |
| C-Br Stretch |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to be similar to that of other naphthalene derivatives, showing characteristic π-π* transitions. The presence of the bromo and methyl substituents would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The photophysical properties, such as fluorescence, would likely be influenced by the heavy bromine atoms, which can promote intersystem crossing and potentially quench fluorescence.
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀Br₂), high-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula with high accuracy. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in roughly equal abundance), resulting in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would likely involve the loss of bromine atoms and methyl groups.
| Expected Mass Spectrometry Data |
| Ion |
| [M]⁺ |
| [M+2]⁺ |
| [M+4]⁺ |
| [M-Br]⁺ |
| [M-2Br]⁺ |
Note: The m/z values are calculated for the most abundant isotopes.
X-ray Diffraction Studies for Solid-State Structure and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures provides a clear picture of the expected conformation and structural parameters.
The defining structural feature of 1,8-disubstituted naphthalenes is the steric strain between the peri-substituents. wikipedia.org This strain forces the molecule to adopt a distorted, non-planar conformation to relieve the unfavorable interactions between the bulky bromine atoms. In an ideal planar naphthalene, the distance between the 1 and 8 positions is too small to accommodate two bromine atoms without significant van der Waals repulsion.
Based on studies of analogous compounds like 1,8-dibromonaphthalene (B102958) and 1,8-dimethylnaphthalene (B165263), the following distortions are expected in the solid-state structure of this compound: nih.gov
Out-of-plane distortion of substituents: The C1-Br and C8-Br bonds would be splayed outwards from the mean plane of the naphthalene ring.
Twisting of the naphthalene core: The two fused rings of the naphthalene system would be twisted with respect to each other, resulting in a loss of planarity. This is often quantified by the dihedral angle between the two rings. iucr.org
Elongation of bonds: The C1-C9 and C8-C9 bonds (where C9 is the bridging carbon) may be slightly elongated to accommodate the strain.
Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
While specific crystallographic data and a dedicated Hirshfeld surface analysis for this compound are not available in the surveyed literature, the analysis of closely related 1,8-disubstituted naphthalene derivatives provides a strong model for its expected behavior. For instance, studies on compounds like (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] reveal the significant role of intermolecular forces in the crystal lattice. evitachem.com
Atropisomerism and Rotational Barriers in 1,8-Disubstituted Naphthalenes
The steric hindrance between the substituents at the 1- and 8-positions of the naphthalene core is a defining feature of this class of compounds, often leading to restricted rotation around the aryl-aryl or aryl-substituent bonds and giving rise to atropisomerism—the existence of stereoisomers resulting from hindered rotation.
In 1,8-disubstituted naphthalenes, the rotational barrier is the energy required for the substituents to pass by each other. The magnitude of this barrier depends on the size and nature of these substituents. For this compound, the presence of two bromine atoms at the 1 and 8 positions, flanked by methyl groups at the 2 and 7 positions, creates a highly congested peri-region. This steric crowding forces the substituents out of the plane of the naphthalene ring.
While direct experimental or computational data for the rotational barrier of this compound is not found in the reviewed literature, studies on analogous molecules provide valuable estimates. For example, research on 1,8-di(o-tolyl)naphthalene demonstrates significant rotational barriers due to the steric clash of the tolyl groups. The barrier to rotation in such systems can be determined experimentally using dynamic NMR spectroscopy or calculated using computational methods. For related 1,8-diarylnaphthalenes, these barriers can be substantial, leading to stable, separable atropisomers at room temperature. Given the steric bulk of the bromine atoms, it is highly probable that this compound exhibits atropisomerism with a significant rotational barrier, making the interconversion of its conformers a slow process.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely applied to predict the properties of polycyclic aromatic hydrocarbons and their derivatives. openscienceonline.com
The geometry of 1,8-disubstituted naphthalenes is heavily influenced by peri-interactions, which are steric repulsions between the substituents at the C1 and C8 positions. In 1,8-Dibromo-2,7-dimethylnaphthalene, significant repulsion between the bulky bromine atom and the adjacent methyl group is expected.
DFT-based geometry optimization is crucial for finding the most stable three-dimensional arrangement of atoms, i.e., the structure at a minimum on the potential energy surface. openscienceonline.com For analogous compounds like 1,8-dimethylnaphthalene (B165263), calculations have shown that steric strain forces the methyl groups out of the naphthalene (B1677914) plane, causing the naphthalene skeleton itself to distort from planarity. nih.gov Similarly, studies on 1,8-diarylnaphthalenes reveal a high degree of structural deformation due to these internal steric repulsions. researchgate.net
For this compound, it is predicted that DFT calculations would show:
Naphthalene Core Distortion: A significant deviation from planarity of the naphthalene ring system.
C-Br and C-C Bond Lengthening: Elongation of the C1-C(methyl) and C8-Br bonds to relieve steric strain.
Angular Distortion: The angles involving the peri-substituents would be splayed outwards.
Conformational analysis would focus on the rotation of the methyl groups. Due to the steric clash with the peri-bromine atoms, the rotational barrier for these methyl groups is expected to be considerable. Molecular modeling of related strained 1,8-disubstituted systems has been used to predict such rotational energy barriers. researchgate.net
The electronic properties of a molecule are key to its reactivity and optical characteristics. DFT is an effective tool for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and electronic excitation energy. In studies of isomers like 1,5- and 2,6-dimethylnaphthalene, the HOMO-LUMO gap was calculated to understand charge transfer within the molecule. openscienceonline.com For this compound, the HOMO would likely be a π-orbital distributed across the naphthalene core, while the LUMO would be a π*-antibonding orbital. The electron-donating methyl groups and the electron-withdrawing (by induction) bromine atoms would modulate the energies of these orbitals.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For dimethylnaphthalene isomers, MEP analysis helps in understanding their reactivity. researchgate.net In this compound, the regions around the electronegative bromine atoms would exhibit negative potential, while the hydrogen atoms of the methyl groups and the aromatic ring would show positive potential.
| Property | Predicted Characteristic for this compound | Basis from Analogue Studies |
|---|---|---|
| HOMO | π-orbital character, delocalized over the naphthalene system. Energy influenced by methyl (destabilizing) and bromo (stabilizing) groups. | General feature for polycyclic aromatic hydrocarbons. openscienceonline.com |
| LUMO | π-orbital character. Energy level lowered by substituents. | Typical for aromatic systems; allows for π-π electronic transitions. openscienceonline.com |
| HOMO-LUMO Gap | Moderate gap, indicating a balance of stability and potential for electronic excitation. | Calculated for various dimethylnaphthalene isomers to assess reactivity. openscienceonline.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Negative potential near bromine atoms; positive potential around aromatic and methyl hydrogens. | Used to predict reactive sites in related molecules. researchgate.net |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. A relevant model is the atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) initiated by hydroxyl (OH) radicals, which has been studied theoretically. researchgate.net
This study showed that the reaction is primarily initiated by the addition of the OH radical to the naphthalene ring, forming a radical adduct. researchgate.net Subsequent reactions with molecular oxygen can lead to various products. researchgate.net For this compound, a similar DFT analysis could elucidate:
Site Selectivity: Determining which carbon atom on the aromatic ring is most susceptible to radical attack, considering the directing effects of the four substituents.
Transition State Geometries: Characterizing the high-energy structures that connect reactants to intermediates.
Reaction Barriers: Calculating the energy required to overcome each transition state, thereby predicting the most favorable reaction pathway.
DFT calculations can predict various types of spectra, most notably vibrational (infrared and Raman) spectra. Theoretical vibrational analysis has been performed for isomers such as 1,8-dimethylnaphthalene and 2,7-dimethylnaphthalene using the B3LYP functional. researchgate.net
The process involves:
Optimizing the molecular geometry.
Calculating the harmonic vibrational frequencies.
These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental spectra. researchgate.net
For this compound, DFT could predict the positions and intensities of characteristic vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comment |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the naphthalene ring hydrogens. |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the CH₃ groups. |
| Aromatic C=C Stretch | 1400 - 1650 | Multiple bands corresponding to the skeletal vibrations of the naphthalene core. |
| C-H Bend | 1350 - 1480 | Bending vibrations of the methyl groups. |
| C-Br Stretch | 500 - 650 | Stretching vibration involving the heavy bromine atoms. |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While often more computationally demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks.
In studies of related dimethylnaphthalenes, ab initio calculations have been used alongside DFT to perform vibrational analysis. researchgate.net These methods are particularly useful for confirming the results obtained from DFT and for systems where DFT functionals might perform poorly. For this compound, ab initio calculations could be employed to obtain a highly accurate geometry and to corroborate the electronic properties and reaction barriers predicted by DFT.
Molecular Dynamics (MD) Simulations
While DFT and ab initio methods typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at finite temperatures. This approach is ideal for studying the conformational flexibility and dynamic behavior of molecules.
For this compound, MD simulations could provide insight into:
Conformational Dynamics: Simulating the real-time motion of the molecule in solution or the gas phase to observe the twisting of the naphthalene core and the rotation of the methyl groups.
Solvent Effects: Understanding how the molecule's structure and dynamics are influenced by interactions with solvent molecules.
Rotational Barriers: In conjunction with potential energy scans, MD can help to understand the kinetics of conformational changes, such as the energy barriers to methyl group rotation, a concept explored in related 1,8-disubstituted naphthalenes. researchgate.net
Steric and Electronic Effects on Reactivity: A Computational Perspective
The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects arising from its unique substitution pattern. The peri-disubstitution of bulky bromine atoms, coupled with the presence of methyl groups at the 2 and 7 positions, creates a sterically congested and electronically distinct naphthalene system. Computational chemistry provides a powerful lens through which to dissect these effects, offering quantitative insights into the molecule's structure and its implications for reactivity.
Theoretical studies on peri-substituted naphthalenes consistently demonstrate that significant steric strain is induced when bulky substituents occupy the 1 and 8 positions. This strain forces the naphthalene skeleton to deviate from planarity to alleviate the repulsion between the peri-substituents. In the case of this compound, the large van der Waals radii of the bromine atoms lead to substantial distortion of the aromatic framework.
Detailed research findings from computational analyses of closely related structures, such as 1,8-bis(bromomethyl)naphthalene (B51720), reveal the extent of this distortion. mdpi.com X-ray crystallography and theoretical calculations on these analogous compounds show a notable out-of-plane displacement of the peri-substituents, leading to a twisted naphthalene core. mdpi.com This structural deformation has profound consequences for the molecule's reactivity, as it can alter orbital overlap and the accessibility of reactive sites.
The electronic nature of the substituents also plays a critical role. Bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I) on the naphthalene ring. This effect decreases the electron density of the aromatic system, making it less susceptible to electrophilic attack. Conversely, the methyl groups at the 2 and 7 positions are electron-donating (+I effect and hyperconjugation), which partially counteracts the effect of the bromine atoms by increasing the electron density at the ortho and para positions relative to the methyl groups.
Computational models, such as those employing Density Functional Theory (DFT), allow for the calculation of various parameters that quantify these steric and electronic effects. These include bond lengths, bond angles, dihedral angles, and the distribution of electron density through Mulliken charge analysis or electrostatic potential maps. For instance, in sterically strained peri-substituted naphthalenes, the C1-C9 and C8-C9 bond lengths are often stretched compared to unsubstituted naphthalene. mdpi.com
The following tables present computational data for related peri-substituted naphthalene derivatives, which provide a basis for understanding the structural perturbations in this compound.
Table 1: Selected Bond Lengths (Å) in peri-Substituted Naphthalenes
This table showcases the elongation of key carbon-carbon bonds within the naphthalene core due to steric strain from bulky peri-substituents, as determined by X-ray crystallography for analogous compounds. mdpi.com
| Compound | C1-C9 | C4-C10 | C1-C2 | C2-C3 |
| 1,8-Dimethylnaphthalene | 1.485 | 1.425 | 1.373 | 1.411 |
| 1,8-Bis(bromomethyl)naphthalene | 1.520 | 1.418 | 1.365 | 1.408 |
Data sourced from studies on analogous compounds. mdpi.com
Table 2: Key Dihedral Angles (°) Illustrating Naphthalene Core Distortion
This table highlights the degree of non-planarity in the naphthalene ring system induced by steric repulsion between peri-substituents. The dihedral angle (α) represents the torsion between the planes containing the peri-substituents. mdpi.com
| Compound | Dihedral Angle (α) |
| 1,8-Bis(bromomethyl)naphthalene | 11.0 |
| 1,8-Bis(dibromomethyl)naphthalene | 8.3 |
Data sourced from studies on analogous compounds. mdpi.com
The steric hindrance in this compound not only distorts the naphthalene backbone but also shields the bromine atoms, potentially hindering reactions that involve direct attack at the C-Br bond. The electronic effects, a combination of withdrawal by bromine and donation by the methyl groups, create a complex pattern of reactivity. Computational studies on similar systems suggest that the electronic nature of substituents can have a less pronounced effect on the geometry compared to the overwhelming steric demands in highly congested peri-substituted naphthalenes. researchgate.net The reactivity of this compound is therefore a delicate balance between these structural distortions and the modulated electronic landscape of the naphthalene ring.
Advanced Research Applications and Supramolecular Chemistry
Building Blocks for Supramolecular Architectures
The rigid geometry of the naphthalene (B1677914) core, where substituents at the 1 and 8 positions are held in close spatial proximity, makes 1,8-dibromo-2,7-dimethylnaphthalene and its derivatives exceptional building blocks for the rational design of intricate supramolecular structures. This pre-organization minimizes the entropic cost of assembling complex architectures.
Synthesis of Cyclophanes and Macrocycles
The two bromine atoms in this compound serve as reactive handles for the construction of cyclophanes and other macrocycles through various coupling reactions. While direct synthesis of a cyclophane from this compound itself is not extensively documented, the principles are well-established using the parent compound, 1,8-dibromonaphthalene (B102958). Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are commonly employed to form carbon-carbon bonds, linking the naphthalene unit into a larger cyclic system. nih.gov
For instance, 1,8-diarylnaphthalenes, which are precursors to many cyclophanes, are synthesized from 1,8-dibromonaphthalene. acs.orgossila.com These reactions create highly strained, yet stable, molecules where aryl rings are forced into a nearly parallel, face-to-face arrangement. acs.org The 2,7-dimethyl substitution on the naphthalene core would influence the solubility of the resulting macrocycle and could fine-tune the electronic properties and conformational dynamics of the system. The synthesis of various macrocycles often proceeds under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Self-Assembly Processes
Self-assembly relies on non-covalent interactions to spontaneously form ordered structures. The naphthalene backbone of this compound acts as a "clamping scaffold," directing the geometry of molecules derived from it. nih.gov This enforced proximity can be exploited to design molecules that self-assemble into predictable and stable supramolecular aggregates. nih.gov
Derivatives of 1,8-disubstituted naphthalenes are known to participate in self-assembly driven by π-π stacking interactions, hydrogen bonds, or dative covalent bonds. For example, research on 1,8-dihydroxynaphthalene has shown its ability to self-assemble with boronic acids and 4,4'-bipyridine (B149096) to form stable host-guest complexes with aromatic hydrocarbons. While not directly involving the dibromo derivative, this illustrates the utility of the 1,8-naphthalene scaffold in creating organized molecular assemblies capable of molecular recognition. The specific substitution pattern of this compound offers a platform for creating new self-assembling systems with potentially unique recognition and material properties.
Precursors for Organic Electronic Materials
The delocalized π-system of the naphthalene core, combined with the reactive C-Br bonds, positions this compound as a promising precursor for a variety of organic electronic materials. The bromine atoms allow for its incorporation into larger conjugated systems through polymerization or coupling reactions.
Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bifunctional nature of this compound allows it to serve as a monomer in step-growth polymerization reactions. Metal-catalyzed cross-coupling reactions can link these monomer units together, extending the π-conjugation and forming a polymer backbone.
The steric strain inherent in the 1,8-disubstitution pattern can influence the planarity of the resulting polymer, affecting its electronic properties, such as the HOMO-LUMO gap. The 2,7-dimethyl groups enhance solubility, which is a critical factor for the solution-based processing of these materials. While specific polymers derived from this compound are not widely reported, the use of related brominated aromatic compounds in Stille cross-coupling chemistry to create donor-acceptor polymers is a well-established strategy for tuning the electronic and optical properties of materials for organic electronics. nih.govnih.gov
Charge-Transfer Systems and Electron Acceptors
Charge-transfer (CT) complexes, formed between an electron donor and an electron acceptor, are fundamental to the function of many organic electronic devices. scienceopen.com The electron-withdrawing nature of the bromine atoms, coupled with the extended π-system of the naphthalene ring, suggests that derivatives of this compound could function as electron acceptors.
Studies on related dimethylnaphthalenes have shown their ability to act as electron donors in CT complexes with strong acceptors like nitrobenzenes. researchgate.net Conversely, the introduction of two electronegative bromine atoms at the peri positions of 2,7-dimethylnaphthalene (B47183) would significantly lower the energy of its LUMO, making it a more suitable electron acceptor. When paired with a suitable electron donor, it could form a CT complex with potential applications in organic conductors or as part of a bulk heterojunction in solar cells. The synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene, a donor for CT systems, starts from a mixture of 2,6- and 2,7-dimethylnaphthalene, highlighting the utility of these precursors in the field. nih.gov
Exploration in Stereoselective Synthesis
The rigid framework of 1,8-disubstituted naphthalenes can lead to molecules with axial chirality (atropisomerism) when the peri substituents are sufficiently bulky, preventing free rotation around the C-C single bonds connecting them to the naphthalene core. This has opened avenues for their use in stereoselective synthesis.
By performing coupling reactions on 1,8-dibromonaphthalene with bulky aryl or heteroaryl groups, researchers have synthesized a variety of atropisomeric ligands and sensors. nih.govnih.gov For example, the Stille coupling of 1,8-dibromonaphthalene with substituted quinolines or acridines yields highly congested 1,8-diarylnaphthalenes. nih.govnih.gov These molecules exist as stable, separable syn and anti atropisomers at room temperature. acs.orgnih.gov The C₂-symmetric anti isomers are chiral and have been successfully employed as enantioselective fluorescent sensors for chiral molecules like amino acids. nih.gov
The enantiomers of these atropisomeric 1,8-diarylnaphthalenes can often be separated using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov The high rotational barriers, which can be measured using dynamic NMR or HPLC, confirm their stereochemical stability. acs.orgnih.gov The presence of the 2,7-dimethyl groups on the 1,8-dibromonaphthalene starting material would further increase the steric hindrance in the resulting diaryl derivatives, likely leading to even higher barriers to rotation and potentially influencing the syn/anti isomer ratio and the chiroptical properties of the final products.
Role in On-Surface Synthesis and Nanostructure Formation
A comprehensive review of scientific literature and research databases did not yield specific studies or detailed findings concerning the application of this compound in on-surface synthesis or the formation of nanostructures.
On-surface synthesis is a bottom-up approach used to construct covalently bonded nanostructures with atomic precision directly on a substrate. A common strategy involves the use of precursor molecules with halogen substituents, such as bromine, which can be selectively cleaved through thermal annealing. This process, often referred to as on-surface Ullmann coupling, generates reactive radical species that subsequently form covalent bonds with adjacent molecules, leading to the formation of polymers, chains, or two-dimensional networks like nanographenes.
While various dibrominated aromatic compounds, such as 2,7-dibromopyrene (B9692) and 10,10'-dibromo-9,9'-bianthryl (DBBA), have been successfully employed as precursors for creating one-dimensional covalent structures on coinage metal surfaces like Au(111), specific research detailing the behavior and reaction pathways of this compound in this context is not presently available. The successful application of a precursor in on-surface synthesis depends on factors like the strength of the carbon-halogen bond, the molecule's adsorption geometry on the surface, and the activation temperatures for dehalogenation and covalent coupling.
Further research would be required to determine the viability of this compound as a precursor for on-surface synthesis and to characterize the potential nanostructures that could be formed.
Conclusions and Future Research Directions
Summary of Key Research Findings and Contributions
Research on 1,8-dibromo-2,7-dimethylnaphthalene itself is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on its parent compounds, 1,8-dibromonaphthalene (B102958) and 2,7-dimethylnaphthalene (B47183), as well as other peri-substituted naphthalenes.
The synthesis of this compound can be achieved through the direct bromination of 2,7-dimethylnaphthalene. evitachem.com The conditions for such a reaction would likely involve the use of bromine (Br₂) in a suitable solvent, potentially with a catalyst like aluminum chloride to facilitate electrophilic aromatic substitution. evitachem.com The regioselectivity of this bromination is crucial, as other isomers could potentially form. Studies on the bromination of other dimethylnaphthalenes, such as 2,3-dimethylnaphthazarin, highlight the complexities and potential for multiple products in such reactions.
The defining structural feature of this compound is the steric repulsion between the bromine atoms at the peri-positions. This steric strain forces the naphthalene (B1677914) ring to distort from planarity. nih.gov X-ray crystallographic studies on related compounds, like 1,8-bis(bromomethyl)naphthalene (B51720), have shown significant vertical distortion of the naphthalene plane. nih.gov This distortion is a direct consequence of the bulky substituents being in close proximity, a characteristic feature of peri-substituted naphthalenes. nih.govst-andrews.ac.uk
The reactivity of this compound is largely dictated by its two bromine atoms and two methyl groups. The bromine atoms are susceptible to a variety of reactions, including metal-halogen exchange to form organometallic intermediates and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). These reactions are fundamental in the synthesis of more complex organic molecules and polymers. ossila.com The methyl groups, while less reactive than the bromine atoms, can undergo reactions such as benzylic bromination using reagents like N-bromosuccinimide (NBS), as demonstrated with 2,7-dimethylnaphthalene. orgsyn.org
Unexplored Reactivity and Derivatization Pathways
The unique structure of this compound presents several avenues for unexplored reactivity and derivatization.
Sequential and Site-Selective Cross-Coupling Reactions: The two bromine atoms at the peri-positions offer the potential for sequential cross-coupling reactions. By carefully controlling the reaction conditions and stoichiometry of reagents, it may be possible to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations. This would allow for the synthesis of unsymmetrical 1,8-disubstituted-2,7-dimethylnaphthalene derivatives, which are otherwise difficult to access.
Intramolecular Cyclization Reactions: The close proximity of the peri-substituents could be exploited to construct novel ring-fused systems. For instance, after converting the bromine atoms to other functional groups, intramolecular reactions could lead to the formation of acenaphthene-type structures or other strained ring systems. The methyl groups could also participate in such cyclization strategies after appropriate functionalization.
Functionalization of the Methyl Groups: While benzylic bromination of the methyl groups is a known reaction for related compounds, further derivatization of the resulting bromomethyl groups is a largely unexplored area for this specific molecule. orgsyn.org These bromomethyl groups could serve as handles for introducing a wide range of functionalities through nucleophilic substitution reactions, opening up pathways to new classes of ligands, materials, and biologically active molecules.
Exploiting the Steric Strain: The inherent strain in the molecule could be harnessed to drive certain chemical transformations. Reactions that lead to a release of this strain would be thermodynamically favored. Investigating reactions that can leverage this "strain-release" strategy could lead to novel and efficient synthetic methodologies.
Potential for Novel Material Development
Polycyclic aromatic hydrocarbons (PAHs) are a cornerstone of modern materials science, finding applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgresearchgate.netresearchgate.netacs.org The functionalization of the PAH core is a key strategy for tuning their electronic and physical properties.
Building Block for Organic Semiconductors: this compound can serve as a versatile building block for the synthesis of larger, more complex PAHs. Through cross-coupling reactions, the naphthalene core can be extended with various aromatic and heteroaromatic units. ossila.com The methyl groups can enhance the solubility of the resulting materials, which is a crucial factor for their processability in device fabrication. The distorted naphthalene backbone, a consequence of the peri-substitution, could lead to unique packing motifs in the solid state, which in turn would influence the charge transport properties of the material.
Precursor for Strained Aromatic Systems: The peri-substitution pattern makes this compound a potential precursor for the synthesis of strained, non-planar aromatic systems, often referred to as "buckybowls" or other contorted PAHs. acs.org These molecules often exhibit interesting optoelectronic properties due to their curved π-surfaces. youtube.com
Luminescent Materials: Naphthalene derivatives are known for their fluorescent properties. mdpi.com By introducing suitable chromophoric or auxochromic groups through derivatization of the bromine and methyl substituents, it may be possible to develop novel fluorescent materials with tailored emission wavelengths and quantum yields for applications in sensing and imaging.
Advanced Computational Studies for Predictive Design
In the absence of extensive experimental data, advanced computational studies, particularly those based on Density Functional Theory (DFT), can provide invaluable insights into the properties and reactivity of this compound. nih.gov
Molecular Structure and Strain Analysis: DFT calculations can be employed to predict the optimized geometry of the molecule, providing quantitative information about bond lengths, bond angles, and the degree of distortion of the naphthalene ring system. nih.gov This would allow for a detailed understanding of the steric strain induced by the peri-bromine atoms and the methyl groups.
Predicting Spectroscopic Properties: Computational methods can be used to simulate various spectroscopic data, including ¹H and ¹³C NMR chemical shifts, which would be instrumental in the characterization of this compound if it were to be synthesized. Simulated IR and UV-Vis spectra can also provide valuable information for its identification.
Mapping the Reactive Landscape: DFT calculations can be used to explore the potential energy surfaces of various reactions involving this compound. This includes modeling the transition states and calculating the activation energies for reactions such as metal-halogen exchange, cross-coupling, and benzylic bromination. Such studies can help in predicting the feasibility and regioselectivity of different synthetic transformations, thereby guiding experimental efforts.
Designing Novel Materials with Tailored Properties: By computationally screening a library of virtual derivatives of this compound, it is possible to predict their electronic properties, such as HOMO/LUMO energy levels, ionization potentials, and electron affinities. This predictive approach can accelerate the discovery of new materials with optimized properties for specific applications in organic electronics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
